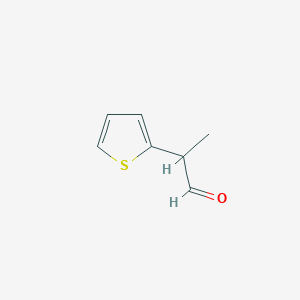

2-(thiophen-2-yl)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8OS |

|---|---|

Molecular Weight |

140.2 g/mol |

IUPAC Name |

2-thiophen-2-ylpropanal |

InChI |

InChI=1S/C7H8OS/c1-6(5-8)7-3-2-4-9-7/h2-6H,1H3 |

InChI Key |

LWLHFHDNURUMPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC=CS1 |

Origin of Product |

United States |

Contextual Significance of Thiophene Containing Aldehydes in Advanced Synthesis

Thiophene (B33073) and its derivatives are recognized as important heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and industrial chemistry. researchgate.netbohrium.com The thiophene ring, an aromatic heterocycle containing a sulfur atom, imparts unique electronic and steric properties to molecules, making it a valuable pharmacophore in drug discovery. nih.gov Thiophene-containing compounds have shown diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.net

Aldehydes, characterized by a formyl group (-CHO), are highly reactive functional groups that serve as crucial intermediates in a multitude of organic transformations. mdpi.com The combination of a thiophene nucleus with an aldehyde functionality, as seen in thiophene-containing aldehydes, creates a powerful synthetic tool. These compounds are pivotal starting materials for constructing more complex molecular architectures through various reactions such as condensations, cross-coupling reactions, and multicomponent reactions. bohrium.come-bookshelf.de The preparation of thiophene-2-aldehydes has been a subject of considerable interest, with various methods developed to improve yields and purity. google.com The versatility of these aldehydes allows for the synthesis of a wide range of compounds with potential applications in fields like medicinal chemistry and materials science. mdpi.com

Research Landscape and Emerging Trends for 2 Thiophen 2 Yl Propanal

Established Synthetic Pathways to this compound

While a single, universally established pathway for this compound is not extensively documented, its synthesis can be achieved through logical extensions of well-known reactions for preparing 2-substituted thiophenes and 2-arylpropanals. A common strategy involves the initial formation of a suitable thiophene precursor, such as thiophene-2-carbaldehyde, followed by the elaboration of the propanal side chain.

One fundamental approach begins with the ortho-lithiation of thiophene. rsc.org This reaction, typically carried out at low temperatures (-78 °C) using a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), generates a highly reactive 2-lithiothiophene intermediate. rsc.org Quenching this intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), yields thiophene-2-carbaldehyde. rsc.org

From thiophene-2-carbaldehyde, the two-carbon side chain can be constructed. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. rsc.org It involves reacting the aldehyde with a phosphonate (B1237965) ylide, such as ethyl 2-(dimethoxyphosphoryl)acetate, to form an α,β-unsaturated ester, specifically ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate. rsc.org Subsequent chemical modifications, including reduction of the double bond and ester group, can lead to the desired propanal. A more direct route involves a reduction-cyclisation sequence following a conjugate addition to the unsaturated ester. rsc.org

Another established method for generating 2-arylpropanals involves the Meinwald rearrangement of α-methyl styrene (B11656) oxides. mdpi.com This reaction, catalyzed by a styrene oxide isomerase (SOI), transforms the epoxide into the corresponding 2-arylpropanal. mdpi.com This pathway could be adapted for this compound, starting from the corresponding thiophene-based epoxide.

The success of these synthetic pathways hinges on the careful control of reaction conditions and the selection of appropriate reagents.

For the synthesis of the precursor thiophene-2-carbaldehyde :

Lithiation : Requires an inert atmosphere (e.g., nitrogen or argon), anhydrous solvents like THF, and cryogenic temperatures (-78 °C) to ensure regioselectivity and prevent side reactions. rsc.org The choice of base is critical, with n-BuLi being highly effective. rsc.org

Formylation : The addition of DMF must also be controlled at low temperatures before allowing the reaction to warm to room temperature. rsc.org An aqueous workup with a mild acid, like saturated ammonium (B1175870) chloride (NH₄Cl), is used to quench the reaction. rsc.org

For the Horner-Wadsworth-Emmons (HWE) olefination :

Base : A strong base is needed to deprotonate the phosphonate ester. Sodium ethoxide, often generated in situ from sodium metal and dry ethanol, is a common choice. rsc.org

Solvent : Anhydrous THF is typically used to maintain a dry reaction environment. rsc.org

Workup : The reaction is usually quenched and then extracted with an organic solvent like dichloromethane (B109758) (DCM). rsc.org Purification often requires flash column chromatography. rsc.org

The table below summarizes the reagents and conditions for a typical synthesis of an α,β-unsaturated ester precursor from thiophene. rsc.org

| Step | Reaction | Key Reagents | Solvent | Temperature | Yield |

| 1 | Lithiation/Formylation of Thiophene | Thiophene, n-BuLi, DMF | THF | -78 °C to RT | - |

| 2 | Horner-Wadsworth-Emmons | Thiophene-2-carbaldehyde, Sodium, Ethyl 2-(dimethoxyphosphoryl)acetate | Ethanol, THF | RT | - |

Development of Stereoselective Syntheses for Chiral Propanal Derivatives

This compound possesses a chiral center at the α-carbon. The development of stereoselective synthetic methods is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. chiralpedia.comhilarispublisher.com Asymmetric synthesis aims to produce an enantiomerically pure compound from a non-chiral starting material, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. chiralpedia.comhilarispublisher.com

Significant progress has been made in the enantioselective synthesis of 2-arylpropanals and related structures, providing a blueprint for accessing chiral this compound. These methods often rely on catalysis, either by enzymes or by chiral metal complexes and organocatalysts. mdpi.comhilarispublisher.com

A prominent strategy combines enzymatic catalysis with other reaction types. For instance, a metal-free approach uses a styrene oxide isomerase (SOI) to generate a racemic 2-arylpropanal from an epoxide. mdpi.com This aldehyde then undergoes dynamic kinetic resolution via a transaminase-catalyzed enantioselective amination, yielding either the (R)- or (S)-2-arylpropyl amine with high enantiomeric excess. mdpi.com This amine can then be converted to the corresponding aldehyde.

Organocatalysis also offers powerful enantioselective routes. Chiral phosphoric acids, such as binaphthyl phosphate (B84403) derivatives, have been used to catalyze asymmetric Pictet-Spengler reactions with arylacetaldehydes, demonstrating the ability to control stereochemistry in reactions involving aldehyde substrates. mdpi.com In a different approach, a highly diastereoselective nitro-Mannich reaction to form substituted pyrrolidinones was developed, which could be made asymmetric using Feringa's phosphoramidite (B1245037) ligand, achieving moderate enantiomeric excess (52% ee). ucl.ac.uk

The following table highlights different enantioselective strategies applicable to the synthesis of chiral 2-arylpropanal derivatives.

| Method | Catalyst/Reagent Type | Key Feature | Product Type | Ref |

| Biocatalysis | Styrene Oxide Isomerase & Transaminase | Dynamic kinetic resolution | Chiral 2-arylpropyl amines | mdpi.com |

| Organocatalysis | Chiral Binaphthyl Phosphate | Asymmetric Pictet-Spengler reaction | Tetrahydroisoquinolines | mdpi.com |

| Metal/Organocatalysis | Diethylzinc / Feringa's Ligand | Asymmetric nitro-Mannich reaction | Chiral Pyrrolidinones | ucl.ac.uk |

When a molecule contains more than one stereocenter, controlling the relative configuration between them (diastereoselectivity) becomes essential. Diastereoselective synthesis often involves using a substrate that already contains a chiral center to direct the formation of a new one.

A study by Marshall and Wang demonstrated highly diastereoselective additions of enantioenriched allenylstannanes to the chiral aldehyde, (S)-2-(benzyloxy)propanal. acs.org The inherent chirality of the aldehyde substrate dictates the facial selectivity of the nucleophilic attack, leading to a high degree of control over the stereochemistry of the resulting alcohol product. acs.org This principle is broadly applicable in syntheses where a chiral aldehyde, such as an enantiomer of this compound, is further functionalized.

Cascade reactions are also powerful tools for achieving diastereoselectivity. A one-pot reaction involving the conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in situ nitro-Mannich reaction and spontaneous lactamisation, generates pyrrolidinone structures with three contiguous stereocenters in a highly diastereoselective manner. ucl.ac.uk Similarly, a cascade double Michael reaction of curcumin (B1669340) derivatives with arylidenemalonates produces highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org These examples underscore how intramolecular cyclizations and tandem reactions can effectively establish multiple stereocenters with predictable relative stereochemistry. ucl.ac.ukbeilstein-journals.org

Catalytic Strategies in the Synthesis of Thiophene-Substituted Propanals

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, atom economy, and environmental footprint. bohrium.com Metal-catalyzed reactions, in particular, have provided novel and powerful routes for the construction of complex molecules like thiophene-substituted propanals. organic-chemistry.orgmdpi.com

A range of transition metals, including palladium, nickel, and iridium, have been employed to catalyze key bond-forming reactions in the synthesis of thiophene derivatives and 2-arylpropanals. organic-chemistry.orgrsc.orgthaiscience.info

A one-pot metathesis-hydroformylation reaction has been reported for the synthesis of 2-arylpropanals from 1-propenylbenzenes. navus.io This strategy could be adapted for thiophene analogs, offering a direct route to the propanal structure. Another powerful method is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes. mdpi.comorganic-chemistry.org This reaction proceeds using a PdI₂/KI catalytic system in solvents like methanol (B129727) or recyclable ionic liquids, offering an atom-economical route to the thiophene core, which can be further elaborated. mdpi.comorganic-chemistry.org

Nickel-catalyzed reactions have also emerged as a valuable tool. A stereoselective reductive coupling of unsymmetrical internal alkynes can be achieved using a Ni(OAc)₂ catalyst with a chiral Ph-Phox ligand, producing highly substituted dienes with excellent enantioselectivity. rsc.org Friedel-Crafts-type alkylations, a classic C-C bond-forming reaction, can be rendered catalytic using various metals. For example, reactions of arenes and heteroarenes (including thiophene) with aldehydes can be catalyzed by an [Ir(COD)Cl]₂-SnCl₄ system to afford triarylmethane structures. thaiscience.info Iron(III) chloride (FeCl₃) has also been shown to be an effective catalyst for similar transformations. thaiscience.info

The table below summarizes selected metal-catalyzed routes relevant to the synthesis of thiophene-substituted propanals and their precursors.

| Metal Catalyst System | Reaction Type | Substrates | Product Type | Ref |

| Palladium (PdI₂/KI) | Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | Substituted Thiophenes | mdpi.comorganic-chemistry.org |

| Nickel (Ni(OAc)₂ / Chiral Ligand) | Reductive Coupling | Internal Alkynes, Aldehydes | Chiral Substituted Dienes | rsc.org |

| Iridium ([Ir(COD)Cl]₂-SnCl₄) | Friedel-Crafts Alkylation | Thiophenes, Aldehydes | Thiophene-substituted methanes | thaiscience.info |

| Iron (FeCl₃) | Friedel-Crafts Alkylation | Arenes, Benzaldehydes | Triarylmethanes | thaiscience.info |

Organocatalytic and Biocatalytic Transformations

The synthesis of chiral thiophene derivatives and related aldehydes has been significantly advanced through the use of organocatalysis and biocatalysis. These methodologies offer high levels of stereocontrol and operate under mild reaction conditions, presenting powerful alternatives to traditional metal-catalyzed processes.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has been effectively employed. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the cross-acyloin condensation of aldehydes, including propanal. uni-regensburg.de Another organocatalytic strategy involves domino reactions mediated by catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to construct complex tetrasubstituted thiophenes. bohrium.com Research has also demonstrated the use of chiral secondary amines in promoting enantioselective conjugate additions to α,β-unsaturated aldehydes, a foundational reaction for creating chiral aldehyde products. core.ac.uk A comparative study on the synthesis of γ-nitroaldehydes, such as 2-methyl-2-(2-nitro-1-(thiophen-2-yl)ethyl)pentanal, highlighted that while a biocatalytic approach could be superior in terms of yield and reaction time, organocatalysis sometimes offered better diastereoselectivity. rsc.org

Biocatalysis leverages the inherent specificity of enzymes to perform selective chemical transformations. Enzymes are lauded for their high efficiency, specificity (chemo-, regio-, and stereo-), and their ability to function under ambient conditions, which reduces energy consumption and waste. pnas.orgacs.org Hydroxynitrile lyases (HNLs), for example, have been successfully used for the synthesis of (R)-mandelonitrile and related cyanohydrins from various aromatic aldehydes, including 2-thiophene carboxaldehyde, with high enantiomeric excess and without the need for organic solvents. pnas.org Furthermore, alcohol dehydrogenases (ADHs) have been engineered for the stereoselective reduction of complex ketone substrates bearing a thiophene moiety, demonstrating the power of biocatalysis in producing chiral intermediates for pharmaceuticals like duloxetine (B1670986). acs.org The enzyme transketolase (TK) represents another important biocatalyst capable of forming asymmetric carbon-carbon bonds, which is crucial for the synthesis of complex ketodiols. ucl.ac.uk

Table 1: Organocatalytic and Biocatalytic Synthesis of Thiophene Derivatives

| Catalyst Type | Catalyst/Enzyme | Substrates | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Organocatalytic | N-Heterocyclic Carbene | Propanal, Ethylpyruvate | Crossed acyloin product | Demonstrates C-C bond formation relevant to aldehyde synthesis. | uni-regensburg.de |

| Organocatalytic | Chiral Amine/Acid | Branched Aldehydes, Nitroalkenes | γ-nitroaldehyde | Offered slightly better diastereoselectivity compared to biocatalytic route. | rsc.org |

| Biocatalytic | Hydroxynitrile Lyase (HNL) | 2-Thiophene carboxaldehyde, KCN | 2-Hydroxy-2-(thiophen-2-yl)acetonitrile | High specific activity and stability; enantioselective synthesis without organic solvents. | pnas.org |

| Biocatalytic | 4-Oxalocrotonate Tautomerase (4-OT) | Branched Aldehydes, Nitroalkenes | 2-methyl-2-(2-nitro-1-(thiophen-2-yl)ethyl)pentanal | Superior product yield and shorter reaction time compared to organocatalytic method. | rsc.org |

| Biocatalytic | Alcohol Dehydrogenase (ADH) | Thiophene-containing ketone | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | Engineered enzyme achieved 97.2% yield and 99.9% e.e. for a duloxetine intermediate. | acs.org |

Atom-Economical and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly prioritizes principles of green chemistry, such as atom economy and the use of sustainable resources. Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.

Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, minimizing waste by incorporating most or all of the atoms from the starting materials. tandfonline.com Various MCRs have been developed for the efficient synthesis of polysubstituted thiophene derivatives. bohrium.comtandfonline.com

Another key strategy is the development of metal-free and catalyst-free reactions. A notable atom-economical, transition-metal-free synthesis involves the reaction of substituted buta-1-enes with potassium sulfide (B99878) to form thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org Similarly, tandem reactions, such as the allylic substitution/deacetylative 5-exo-dig-thiocycloisomerization of acetylenic aldehyde derivatives with potassium thioacetate, provide a mild, metal-free route to substituted thiophenes. organic-chemistry.org The direct heterocyclization of functionalized alkynes bearing a sulfur-containing group is another powerful and atom-economical method for constructing the thiophene ring in a single, regiospecific step. mdpi.com

The pursuit of sustainability also involves the use of green solvents and catalysts. Polyethylene glycol (PEG-400) has been used as a green solvent for the synthesis of 2H-indazoles and quinazolines using a heterogeneous copper oxide nanocatalyst supported on activated carbon. acs.org This system, which has been applied to substrates like thiophene-2-yl-methanamine, operates under ligand- and base-free conditions. acs.org Furthermore, solvent-free approaches represent a significant step towards greener synthesis. beilstein-journals.org For example, a solvent- and catalyst-free benzylic addition of aldehydes to azaarenes has been reported as an environmentally benign, atom-economical pathway, although its application to 2-thiophene carbaldehyde resulted in a low yield. beilstein-journals.org

Table 2: Atom-Economical and Sustainable Syntheses of Thiophene Derivatives

| Method | Key Reagents/Conditions | Product Type | Sustainability Aspect | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Metal-Free Annulation | Morita-Baylis-Hillman acetates of acetylenic aldehydes, Potassium thioacetate | Substituted thiophenes | Metal-free, Tandem reaction | Involves tandem allylic substitution and cycloisomerization. | organic-chemistry.org |

| Metal-Free C-H Cleavage | Substituted buta-1-enes, Potassium sulfide | Thiophenes | Atom-economical, Transition-metal-free | Direct synthesis via cleavage of multiple C-H bonds. | organic-chemistry.org |

| Heterogeneous Catalysis | CuO nanoparticles on activated carbon, PEG-400 solvent | 2H-indazoles | Green solvent, Heterogeneous catalyst | Efficient one-pot synthesis of nitrogen heterocycles from substrates including thiophene-2-yl-methanamine. | acs.org |

| Multicomponent Reaction (MCR) | Aldehydes, Thiocyanoacetamide, 3-oxobutanamide derivatives | Polysubstituted thiophenes | High atom economy, One-pot synthesis | Avoids isolation of intermediates, increasing efficiency. | tandfonline.com |

| Solvent-Free Addition | Methyl azaarenes, Aromatic aldehydes | 2-(pyridin-2-yl)ethanols | Solvent-free, Catalyst-free | Highly atom-economical but resulted in low yield for 2-thiophene carbaldehyde. | beilstein-journals.org |

| Cyclization of Alkynes | S-containing alkyne substrates | Substituted thiophenes | High atom economy, Direct one-step synthesis | Allows for regiospecific construction of the thiophene ring. | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 2 Thiophen 2 Yl Propanal

Reactivity of the Aldehyde Moiety

The aldehyde group is a key site of reactivity in 2-(thiophen-2-yl)propanal, characterized by the electrophilic nature of its carbonyl carbon. This makes it susceptible to attack by a wide array of nucleophiles and enables its participation in various condensation reactions.

The fundamental reaction of the aldehyde moiety is nucleophilic addition. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. Nucleophiles attack this carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org This process is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom.

Protonation: The resulting alkoxide intermediate is protonated by an acid source (like water or a dilute acid) to form the final alcohol product. libretexts.org

Various nucleophiles can participate in this reaction, leading to a diverse range of products. The outcomes of these reactions are summarized in the table below.

| Nucleophile Type | Reagent Example | Product Class |

| Hydride Reagents | Sodium borohydride (NaBH₄) | Primary Alcohols |

| Organometallic Reagents | Grignard Reagents (R-MgBr) | Secondary Alcohols |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrins |

| Amines | Primary Amines (R-NH₂) | Imines (Schiff Bases) |

Aldehydes that possess at least one α-hydrogen, such as this compound, can undergo aldol (B89426) and related condensation reactions. quora.com These reactions are typically catalyzed by a base or an acid. The base abstracts an acidic α-hydrogen to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule. youtube.com

The self-condensation of this compound would proceed as follows:

Enolate Formation: A base removes a proton from the carbon alpha to the carbonyl group.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of another molecule of this compound.

Protonation: The intermediate alkoxide is protonated to form a β-hydroxy aldehyde, known as an aldol addition product.

Dehydration: This aldol product can readily lose a water molecule (dehydrate), especially upon heating, to form an α,β-unsaturated aldehyde, the final aldol condensation product. youtube.comquora.com

Crossed-aldol condensations are also possible, where this compound reacts with a different aldehyde or ketone. For example, condensation reactions of the related thiophene-2-carboxaldehyde with compounds containing active methyl groups, such as guaiazulene, have been studied, demonstrating the aldehyde's capacity to participate in such transformations. researchgate.net

| Reaction Type | Reactants | Key Intermediate | Product |

| Self-Aldol Condensation | Two molecules of this compound | Thiophene-substituted enolate | 3-hydroxy-2-methyl-2,4-di(thiophen-2-yl)butanal |

| Crossed-Aldol Condensation | This compound + Acetone | Thiophene-substituted enolate | 4-hydroxy-4-(thiophen-2-yl)pentan-2-one |

Reactivity of the Thiophene (B33073) Heterocycle

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene in electrophilic aromatic substitution reactions. pearson.comimperial.ac.uk The sulfur atom can stabilize the intermediate carbocation (sigma complex) formed during the substitution process. pearson.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the thiophene ring. Substitution occurs preferentially at the C2 position (or C5, which is equivalent in unsubstituted thiophene) because the intermediate sigma complex formed by attack at this position is more resonance-stabilized than the one formed by attack at C3. pearson.compearson.com

In this compound, the C2 position is already substituted. The propanal group is generally considered to be deactivating and a meta-director in benzene chemistry. However, in the highly reactive thiophene system, substitution is strongly directed to the available C5 position. The mechanism involves the initial attack of an electrophile on the ring to form a sigma complex, followed by the loss of a proton to restore aromaticity. researchgate.net

Common electrophilic substitution reactions on substituted thiophenes include:

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-(5-nitrothiophen-2-yl)propanal |

| Halogenation | Br₂ in acetic acid | 2-(5-bromothiophen-2-yl)propanal |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 2-(5-acetylthiophen-2-yl)propanal |

The thiophene ring can undergo transformations and degradation, particularly under catalytic conditions. A significant industrial process is hydrodesulfurization (HDS), where organosulfur compounds are removed from fossil fuels. In this process, the thiophene ring is opened through C-S bond cleavage, promoted by transition metal catalysts. illinois.eduacs.org This degradation pathway is crucial for producing cleaner fuels.

Recent research has also focused on palladium-catalyzed direct C-H activation and arylation on the thiophene ring. mdpi.com These methods allow for the functionalization of the thiophene core at specific positions, which can lead to the synthesis of more complex molecules without requiring pre-functionalized starting materials. While these reactions build complexity rather than degrade the ring, they represent important catalytic transformations of the thiophene heterocycle.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with a flexible side chain attached to the thiophene ring, allows for the possibility of intramolecular reactions. Under specific conditions, the aldehyde moiety could react with a substituent on the C3 position of the thiophene ring to form a new, fused ring system. For instance, thiophene-2,3-dialdehyde is known to react with primary amines and thiols in unprotected peptides to generate stable, cyclic structures. nih.gov This demonstrates the capacity of the thiophene scaffold to participate in cyclization reactions.

Rearrangement reactions are also a feature of organosulfur chemistry. Sigmatropic rearrangements, such as the thio-Claisen rearrangement, involve the reorganization of σ- and π-bonds within a molecule. semanticscholar.orgnih.gov While this compound itself may not be primed for such a reaction, its derivatives could be. For example, a derivative like 2-[(allylsulfinyl)methyl]thiophene could potentially undergo a mdpi.commdpi.com-sigmatropic rearrangement. Similarly, the illinois.edumdpi.com-Wittig rearrangement has been observed in benzyloxy-substituted systems and could be conceivable in analogous thiophene compounds under strongly basic conditions. mdpi.com

Cyclization Pathways of Thiophene-Containing Ketones and Aldehydes

The reactivity of ketones and aldehydes featuring a thiophene ring is characterized by a variety of cyclization pathways, leading to the formation of fused heterocyclic systems. These reactions are fundamental in synthesizing complex molecules with potential applications in materials science and medicinal chemistry. The specific pathway is often dictated by the reaction conditions and the nature of the reactants involved.

One of the prominent cyclization methods is the Gewald aminothiophene synthesis . This reaction involves the base-catalyzed condensation of a ketone or aldehyde (possessing an α-methylene group) with an activated nitrile. The initial step is a Knoevenagel condensation, which forms an acrylonitrile intermediate. This intermediate is then thiolated at the methylene position, followed by cyclization with elemental sulfur to yield a 2-aminothiophene derivative derpharmachemica.com.

Another significant pathway is the Paal-Knorr thiophene synthesis , which utilizes 1,4-dicarbonyl compounds and a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to construct the thiophene ring. The mechanism is believed to involve the formation of a thione intermediate, which then undergoes tautomerization and cyclization. The aromaticity of the resulting thiophene ring provides the driving force for the facile elimination of water or hydrogen sulfide (B99878) derpharmachemica.com.

Furthermore, intramolecular cyclization of substituted thiophenes is a key strategy for synthesizing thienothiophenes, which are bicyclic aromatic compounds with interesting electronic properties. These syntheses often involve the formation of a new ring fused to the initial thiophene moiety wikipedia.org. For instance, thiophene-containing aldehydes can undergo condensation reactions with various nucleophiles, leading to the formation of thieno-fused heterocycles such as thieno[2,3-d]pyrimidines nih.govresearchgate.net. The reaction of β-chlorovinyl aldehydes derived from ketones with ethyl 2-mercaptoacetate is a specific example that yields thieno-fused derivatives researchgate.net.

The table below summarizes key cyclization reactions involving thiophene-containing carbonyl compounds.

| Reaction Name | Key Reactants | Key Intermediate | Product Type |

| Gewald Synthesis | Ketone/Aldehyde, Activated Nitrile, Sulfur | Acrylonitrile | 2-Aminothiophene |

| Paal-Knorr Synthesis | 1,4-Diketone, Sulfurizing Agent | Thione | Substituted Thiophene |

| Thieno-fusion | Thiophene aldehyde, Nucleophile (e.g., amine, thiol) | Varies | Fused heterocycle (e.g., thienopyrimidine) |

Formal Homo-Nazarov Cyclization in Related Systems

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the 4π-electrocyclic ring closure of a divinyl ketone, typically catalyzed by a Lewis or Brønsted acid wikipedia.orgthermofisher.comorganic-chemistry.org. A variation of this reaction is the formal homo-Nazarov cyclization , which involves the cyclization of vinyl- or aryl-cyclopropyl ketones to form six-membered rings chimia.chresearchgate.netepfl.ch. This process is termed "homo-Nazarov" as it involves an extended conjugated system analogous to the pentadienyl cation of the classic Nazarov reaction, but with an additional carbon atom.

While literature specifically detailing the homo-Nazarov cyclization of this compound is not prevalent, studies on related systems demonstrate the participation of thiophene heterocycles in this transformation. The reaction is initiated by the activation of the carbonyl group by a Lewis acid, which facilitates the opening of the highly strained cyclopropane ring. This ring-opening generates a carbocationic intermediate that is stabilized by the adjacent vinyl or aryl group, including thiophene chimia.chresearchgate.net.

Recent advancements have expanded the scope of this reaction. For example, the use of a silyl group as a cation-stabilizing substituent on the cyclopropane ring has enabled the cyclization of systems containing furan, thiophene, and indole heterocycles epfl.ch. Although these reactions often require harsh conditions, such as stoichiometric amounts of SnCl4 at elevated temperatures, they highlight the feasibility of employing thiophene-containing ketones in formal homo-Nazarov cyclizations epfl.ch. The development of catalytic versions of this reaction aims to improve its utility and mildness, making it a more viable tool in organic synthesis researchgate.netepfl.ch.

The general mechanism involves the following key steps:

Activation: The ketone is activated by a Lewis acid.

Ring Opening: The activated cyclopropane ring opens to form a stabilized carbocation.

Cyclization: The carbocation undergoes intramolecular attack by the vinyl or aryl (e.g., thiophene) group.

Rearomatization/Product Formation: Subsequent steps lead to the final six-membered ring product.

Elucidation of Reaction Mechanisms

Spectroscopic Monitoring of Reaction Intermediates

The elucidation of reaction mechanisms for compounds like this compound relies heavily on the direct observation and characterization of transient intermediates. Modern spectroscopic techniques are indispensable tools for this purpose, allowing for real-time monitoring of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for identifying reaction intermediates. For thiophene derivatives, ¹H and ¹³C NMR provide characteristic signals that can be tracked over time. For example, the ¹H NMR spectrum of the related thiophene-2-carbaldehyde shows distinct peaks for the aldehydic proton and the protons on the thiophene ring rsc.org. In a reaction, the disappearance of reactant signals and the appearance of new signals corresponding to intermediates and products can be monitored. Flow NMR, where the reaction mixture continuously flows through the NMR probe, is particularly useful for studying kinetics and detecting short-lived intermediates in real-time beilstein-journals.org. The use of specialized techniques, such as ¹⁹F NMR in specifically designed molecules, can also enable the direct observation of highly reactive intermediates like sulfenic acids in aqueous solutions nih.gov.

Infrared (IR) Spectroscopy , especially in-situ Fourier-transform IR (FT-IR), allows for the monitoring of changes in functional groups during a reaction. For instance, the strong carbonyl (C=O) stretch of an aldehyde or ketone reactant will shift or disappear as it is converted into an intermediate or product researchgate.net. In studies of thiophene reactions on catalyst surfaces, in-situ FT-IR has been used to observe the adsorption of thiophene and the formation of surface-bonded species researchgate.netlnpu.edu.cn.

UV-Visible (UV-Vis) Spectroscopy can be employed to monitor reactions involving chromophoric species. The formation of conjugated intermediates during cyclization reactions often leads to changes in the UV-Vis absorption spectrum. This technique has been used to study the photocyclization pathways of styrylthiophenes, where the electronic spectra of the precursors provide insight into the nature of the excited states involved in the cyclization step nih.gov.

The following table outlines the application of these spectroscopic methods for monitoring reaction intermediates.

| Spectroscopic Technique | Information Obtained | Application Example for Thiophene Systems |

| NMR Spectroscopy | Structural information of reactants, intermediates, and products. Kinetic data. | Monitoring the conversion of a thiophene aldehyde in a condensation reaction by tracking characteristic proton and carbon signals rsc.orgbeilstein-journals.org. |

| FT-IR Spectroscopy | Changes in functional groups (e.g., C=O, C=C). | Observing the disappearance of the carbonyl band of a thiophene ketone during a cyclization reaction researchgate.net. |

| UV-Vis Spectroscopy | Changes in electronic conjugation and chromophores. | Studying the formation of conjugated intermediates in the photocyclization of styrylthiophenes nih.gov. |

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the reactivity of this compound and related compounds requires a quantitative assessment of the rates and energy changes associated with their reaction pathways. Kinetic and thermodynamic studies provide this crucial information, enabling the prediction of reaction outcomes and the optimization of reaction conditions.

Kinetic studies focus on determining the rate of a reaction and its dependence on factors such as concentration, temperature, and catalysts. For aldehyde reactions, such as acid-catalyzed aldol condensations, kinetics can be monitored using techniques like UV-Vis spectroscopy to track the formation of conjugated products over time oberlin.edu. The rate-limiting step of the reaction can often be identified through such studies. For instance, in aldol condensations, the initial enol or enolate formation is often the slow, rate-determining step oberlin.edu. Kinetic investigations into the formylation of thiophene derivatives have also been conducted, providing insights into the mechanism of electrophilic substitution on the thiophene ring acs.org.

The table below presents representative thermodynamic data for the parent compound, thiophene.

| Property | Value | Conditions |

| Enthalpy of Formation (liquid) | 82.5 ± 0.7 kJ/mol | 298.15 K |

| Enthalpy of Formation (gas) | 115.4 ± 0.7 kJ/mol | 298.15 K |

| Enthalpy of Combustion (liquid) | -2730.0 ± 0.6 kJ/mol | 298.15 K |

Data sourced from the NIST Chemistry WebBook for Thiophene (C₄H₄S) nist.gov.

By combining kinetic and thermodynamic data, a comprehensive energy profile for a reaction pathway can be constructed, detailing the activation energies of each step and the relative stabilities of intermediates and products. This information is fundamental to the rational design of synthetic routes and the mechanistic elucidation of reactions involving thiophene aldehydes and ketones.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(thiophen-2-yl)propanal, offering unambiguous evidence of the connectivity and chemical environment of each atom in the molecule.

High-resolution ¹H NMR spectroscopy for this compound would be expected to show distinct signals for each of the seven protons, providing key information on the electronic environment and neighboring protons. The anticipated signals in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below.

The aldehyde proton (H-1') is expected to appear as the most downfield signal, typically a doublet, due to the strong deshielding effect of the carbonyl group and coupling to the adjacent methine proton. The protons on the thiophene (B33073) ring (H-3, H-4, and H-5) would exhibit characteristic shifts and coupling patterns for a 2-substituted thiophene. Specifically, H-5 often appears as a doublet of doublets due to coupling with both H-4 and H-3. The methine proton (H-2') would appear as a quartet, being split by both the aldehyde proton and the three methyl protons. Finally, the methyl protons (H-3') would present as a doublet, coupled to the methine proton.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1' (CHO) | 9.7 - 9.8 | Doublet (d) | ~2.5 | 1H |

| H-5 | 7.2 - 7.3 | Doublet of Doublets (dd) | J₅₄ ≈ 5.0, J₅₃ ≈ 1.2 | 1H |

| H-3 | 7.0 - 7.1 | Doublet of Doublets (dd) | J₃₄ ≈ 3.6, J₃₅ ≈ 1.2 | 1H |

| H-4 | 6.9 - 7.0 | Doublet of Doublets (dd) | J₄₅ ≈ 5.0, J₄₃ ≈ 3.6 | 1H |

| H-2' (CH) | 4.1 - 4.2 | Quartet (q) | ~7.0 | 1H |

| H-3' (CH₃) | 1.5 - 1.6 | Doublet (d) | ~7.0 | 3H |

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms and information about their chemical nature (alkane, aromatic, carbonyl). For this compound, seven distinct signals are expected, corresponding to each carbon in the molecule.

The carbonyl carbon (C-1') of the aldehyde group is the most deshielded and would appear significantly downfield, typically above 200 ppm. The carbons of the thiophene ring would appear in the aromatic region (approximately 125-145 ppm), with the carbon atom directly attached to the propanal substituent (C-2) being the most downfield among them due to the substituent effect. The methine carbon (C-2') and the methyl carbon (C-3') would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1' (C=O) | 200 - 205 |

| C-2 | 143 - 145 |

| C-5 | 127 - 128 |

| C-3 | 125 - 126 |

| C-4 | 124 - 125 |

| C-2' (CH) | 45 - 50 |

| C-3' (CH₃) | 15 - 20 |

To unequivocally assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the aldehyde proton (H-1') and the methine proton (H-2'). It would also show a strong correlation between the methine proton (H-2') and the methyl protons (H-3'). Within the thiophene ring, correlations would be observed between H-3 and H-4, and between H-4 and H-5, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show correlations between the H-1' signal and the C-1' signal, H-2' and C-2', H-3' and C-3', as well as linking each thiophene proton (H-3, H-4, H-5) to its corresponding carbon atom (C-3, C-4, C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which pieces the entire molecular puzzle together. Key expected correlations would include a cross-peak from the methine proton (H-2') to the thiophene carbon C-2, confirming the attachment of the propanal side chain to the ring. Additionally, correlations from the aldehyde proton (H-1') to the methine carbon (C-2') and from the methyl protons (H-3') to the methine carbon (C-2') would further solidify the structure of the side chain.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

The FT-IR spectrum of this compound would be dominated by the characteristic absorption band of the aldehyde functional group. The most prominent feature is the intense C=O stretching vibration. Other key absorptions include the C-H stretches of the aldehyde, the aromatic thiophene ring, and the aliphatic side chain. The spectrum for the closely related thiophene-2-carboxaldehyde shows characteristic peaks for the aldehyde and the thiophene ring which can be used as a reference. nist.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene) |

| 2980-2940 | Medium | Aliphatic C-H Stretch (CH, CH₃) |

| ~2820 and ~2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong, Sharp | Aldehyde C=O Stretch |

| 1520-1400 | Medium | C=C Ring Stretching (Thiophene) |

| ~850 | Strong | C-H Out-of-plane Bending (2-substituted thiophene) |

| ~700 | Strong | C-S Stretch (Thiophene) |

Raman spectroscopy serves as a valuable complementary technique to FT-IR. While specific experimental Raman data for this compound is not widely available, its application would be insightful. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, it would be expected to produce strong signals for the C=C stretching vibrations within the thiophene ring. researchgate.netmdpi.com The C-S bond of the thiophene ring would also likely be Raman active. iosrjournals.org The carbonyl (C=O) stretch, though visible, is typically less intense in Raman spectra compared to FT-IR. This technique could be effectively used for quantitative analysis or to study the molecule's orientation on surfaces, such as in surface-enhanced Raman spectroscopy (SERS) applications. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. chemguide.co.uk For this compound (molecular formula C₇H₈OS), the nominal molecular weight is 140 g/mol . The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 140.

Upon electron impact ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation pattern provides a unique fingerprint of the molecule. For aldehydes, characteristic cleavages occur adjacent to the carbonyl group. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would likely include:

α-Cleavage: This is a predominant fragmentation mode for aldehydes and ketones. miamioh.edu It involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon. For this compound, this could lead to two primary fragmentation routes:

Loss of a hydrogen radical (H•) to form an [M-1]⁺ ion at m/z 139.

Loss of the formyl radical (•CHO) to form an ion at m/z 111.

β-Cleavage: Cleavage of the bond further from the carbonyl group can also occur. Loss of a methyl radical (•CH₃) would result in an ion at m/z 125.

Thiophene Ring Fragmentation: The stable aromatic thiophene ring can also fragment, although this often requires higher energy. The thiophene moiety itself can lead to characteristic ions, such as the thienyl cation at m/z 83. researchgate.net

A related isomer, 1-(thiophen-2-yl)propan-1-one, shows a prominent peak at m/z 111, corresponding to the loss of the ethyl group, and a molecular ion peak at m/z 140. nih.gov While the fragmentation will differ due to the different carbonyl position, the stability of the resulting ions plays a crucial role. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 140 | [C₇H₈OS]⁺ | (Molecular Ion) |

| 139 | [C₇H₇OS]⁺ | H• |

| 125 | [C₆H₅OS]⁺ | •CH₃ |

| 111 | [C₆H₇S]⁺ | •CHO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity in the solid state. mdpi.com

As of the latest literature search, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of related thiophene-containing structures provides insight into the expected molecular geometry. For instance, studies on other substituted thiophenes show that the five-membered thiophene ring is typically planar. researchgate.netresearchgate.net The conformation of the propanal side chain relative to the thiophene ring would be determined by steric and electronic factors, with rotation possible around the single bond connecting the ring to the side chain. Intermolecular interactions in the crystal lattice would likely be dominated by C-H···O hydrogen bonds and potential π-π stacking of the thiophene rings. researchgate.net Obtaining single crystals of sufficient quality is a prerequisite for this analysis.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. mdpi.com Thiophene-based conjugated systems are known to exhibit characteristic absorption bands in the UV region. spectrabase.com The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the thiophene ring and the carbonyl group.

The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the solvent polarity. diva-portal.orguobaghdad.edu.iq For simple thiophenes, absorption typically occurs in the 230-270 nm range. The presence of the propanal substituent, which contains a carbonyl group, can lead to a bathochromic (red) shift of the λmax to longer wavelengths. researchgate.net Additionally, a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may be observed at a longer wavelength. researchgate.net

Fluorescence or emission spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. researchgate.netrsc.org Many thiophene derivatives are fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), with the difference between the absorption and emission maxima known as the Stokes shift. uobaghdad.edu.iq Detailed photophysical studies would be required to determine the fluorescence quantum yield and excited-state lifetime for this compound.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Type of Transition | Expected Wavelength Range | Chromophore |

|---|---|---|

| π → π* | 240 - 300 nm | Thiophene ring conjugated with C=O |

Advanced Characterization Techniques for Reaction Monitoring (e.g., In Situ Spectroscopy)

Monitoring chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are invaluable for this purpose as they allow for the analysis of the reaction mixture without the need for sampling. nih.govspectroscopyonline.com

The synthesis or subsequent transformation of this compound can be effectively monitored using these methods. For example, in a reaction where this compound is the product, the progress can be tracked by observing the appearance and increase in intensity of the characteristic vibrational band of the aldehyde group.

Key vibrational modes that could be monitored include:

C=O stretch: The aldehyde carbonyl group has a strong and distinct absorption in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. This peak's growth would directly correlate with the formation of the product.

C-H stretch (aldehyde): The C-H bond of the aldehyde group shows a characteristic stretch around 2720 cm⁻¹ and 2820 cm⁻¹.

Thiophene ring vibrations: Specific bands corresponding to the C=C and C-S stretching modes of the thiophene ring could also be monitored to track the consumption of a thiophene-based starting material.

By continuously collecting spectra during the reaction, a concentration profile versus time can be generated for reactants, intermediates, and products, providing detailed kinetic information. nih.gov This approach is a cornerstone of modern process analytical technology (PAT).

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic structure and predict a variety of molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the ground state properties of organic molecules. For a molecule like 2-(thiophen-2-yl)propanal, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict key structural parameters.

Table 1: Predicted Ground State Geometrical Parameters of the Thiophene (B33073) Ring in 2-substituted Thiophenes from DFT Calculations

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=C Bond Length | 1.37 - 1.42 |

| C-C Bond Length | 1.41 - 1.45 |

| C-S Bond Length | 1.71 - 1.75 |

| C-C-S Bond Angle | ~111 - 112 |

| C-S-C Bond Angle | ~92 - 93 |

Note: These are representative values based on DFT calculations of various 2-substituted thiophenes and serve as an estimation for this compound.

Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), offer a systematically improvable hierarchy of theory but at a higher computational expense. These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for very large systems or for preliminary explorations of the potential energy surface. For this compound, semi-empirical methods could be used to rapidly screen different conformations before more accurate DFT calculations are performed.

Conformational Analysis and Molecular Dynamics Simulations

The propanal substituent attached to the thiophene ring introduces conformational flexibility. Understanding the preferred spatial arrangements of the atoms is crucial for predicting the molecule's reactivity and interactions.

The rotation around the single bond connecting the thiophene ring to the propanal group is a key conformational degree of freedom. Computational studies on similar 2-substituted thiophenes have shown that the orientation of the substituent relative to the ring is governed by a subtle interplay of steric and electronic effects.

For this compound, it is expected that two primary stable conformations exist, corresponding to the aldehyde group being oriented syn or anti with respect to the sulfur atom of the thiophene ring. The energy barrier for rotation between these conformers can be calculated, providing insight into the molecule's flexibility at different temperatures. A potential energy surface scan, where the dihedral angle between the ring and the substituent is systematically varied, would reveal the global and local energy minima corresponding to the most stable conformations. Studies on related molecules, such as 2-acetylthiophene, have shown that the conformation where the carbonyl group is antiperiplanar to the C-S bond is often the most stable.

Electronic Structure Analysis and Spectroscopic Property Prediction

The arrangement of electrons within the molecule dictates its chemical reactivity and its interaction with electromagnetic radiation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital. The presence of the electron-withdrawing propanal group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene, and also to influence the HOMO-LUMO gap.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 2: Calculated Chemical Reactivity Indices for Thiophene Derivatives (Representative Values)

| Index | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 8.5 - 9.5 | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 0.5 - 1.5 | Energy released upon gaining an electron |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.5 - 4.5 | Resistance to change in electron configuration |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.5 - -5.5 | Escaping tendency of electrons |

Note: These values are illustrative and based on calculations for various substituted thiophenes. The specific values for this compound would require dedicated computational studies.

The analysis of the distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to have significant density on the thiophene ring, particularly at the C5 position, while the LUMO is likely to be localized more towards the propanal substituent, specifically on the carbonyl carbon. This suggests that the thiophene ring is susceptible to electrophilic attack, while the carbonyl carbon is a prime target for nucleophiles.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational quantum chemistry is instrumental in predicting the spectroscopic signatures of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations, such as Hartree-Fock (HF), are commonly employed to forecast Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. DFT functionals, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For thiophene derivatives, theoretical calculations can accurately predict the chemical shifts, aiding in the structural confirmation and assignment of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. After optimizing the molecular geometry to find its lowest energy state, frequency calculations are performed at the same level of theory. The resulting vibrational frequencies often have systematic errors, which are corrected using scaling factors to improve agreement with experimental data. These calculations can identify characteristic vibrations, such as C-H stretching in the thiophene ring (typically predicted in the 3235–3150 cm⁻¹ range) and the C=O stretching of the aldehyde group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. By calculating the excitation energies and oscillator strengths, the absorption wavelengths (λmax) can be predicted. For thiophene-containing systems, these calculations help identify π → π* and n → π* transitions, providing insight into the electronic structure of the molecule. The choice of solvent can be incorporated into these models to simulate spectra under specific experimental conditions.

Table 1: Representative Predicted Spectroscopic Data for Thiophene-Related Structures Note: This table presents typical data ranges for thiophene derivatives as predicted by computational methods. Specific values for this compound would require dedicated calculation.

| Parameter | Computational Method | Predicted Value Range | Assignment |

| ¹³C NMR Chemical Shift | DFT/GIAO | 120-150 ppm | Thiophene ring carbons |

| ¹H NMR Chemical Shift | DFT/GIAO | 6.5-8.0 ppm | Thiophene ring protons |

| IR Frequency | DFT/B3LYP | ~1700 cm⁻¹ | C=O stretch (aldehyde) |

| IR Frequency | DFT/B3LYP | 3150-3235 cm⁻¹ | C-H stretch (thiophene) |

| UV-Vis λmax | TD-DFT | 250-350 nm | π → π* transitions |

Molecular Docking and Ligand-Protein Interactions (in the context of designing synthetic precursors for specific interactions)

While this compound itself may not be the final active molecule, it serves as a valuable precursor or scaffold for the synthesis of more complex derivatives with potential therapeutic applications. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). This method is crucial in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In this context, derivatives of this compound are designed and then computationally "docked" into the active site of a target protein. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. A lower binding energy score typically indicates a more stable and favorable interaction.

For example, thiophene derivatives have been studied as potential inhibitors for various enzymes and receptors. Molecular docking studies on such derivatives reveal key interactions with amino acid residues in the protein's binding pocket, such as hydrogen bonds with residues like tyrosine or serine, and hydrophobic interactions with nonpolar residues. These computational insights guide the synthetic modification of the precursor molecule to enhance its binding affinity and selectivity for the target protein, a critical step in lead optimization for drug discovery.

Table 3: Representative Molecular Docking Results for Thiophene Derivatives Note: This table shows example data from docking studies of various thiophene-based compounds against different protein targets, illustrating the type of information obtained.

| Thiophene Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Tetrasubstituted Thiophene Analog | SARS-CoV-2 Inhibitor Target | -81.42 | Not specified |

| Benzo[b]thiophen-2-yl-propan-1-one | 5-HT₁A Serotonin Receptor | - (Ki = 2.30 µM) | D116 |

| (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one | Acetylcholinesterase | Not specified | Not specified |

Applications of 2 Thiophen 2 Yl Propanal As a Versatile Chemical Building Block

Role as a Precursor in the Synthesis of Complex Organic Structures

The inherent reactivity of the aldehyde group, coupled with the electronic properties of the thiophene (B33073) ring, makes 2-(thiophen-2-yl)propanal an excellent starting point for constructing elaborate molecular architectures. This section delves into its specific applications in the synthesis of heterocyclic systems and multifunctionalized scaffolds, which are pivotal in medicinal chemistry and drug discovery.

Construction of Heterocyclic Systems

Heterocyclic compounds are fundamental to the development of pharmaceuticals and agrochemicals. Thiophene derivatives, in particular, are precursors to a variety of fused heterocyclic systems with significant biological activity. While direct examples of this compound in the Gewald reaction—a common method for synthesizing 2-aminothiophenes—are not extensively documented, the reaction's general mechanism involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of sulfur and a base. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgumich.edu Given that this compound possesses the required aldehyde functionality, it represents a potential substrate for this reaction, which could lead to the formation of substituted thieno[2,3-d]pyrimidines and other related heterocyclic structures. nih.govresearchgate.netnih.govresearchgate.netrsc.org The synthesis of such compounds is of considerable interest due to their potential as kinase inhibitors and for other therapeutic applications.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and aldehydes are common components in these reactions. researchgate.netnih.govwindows.net The structure of this compound makes it a suitable candidate for MCRs designed to produce diverse heterocyclic libraries for drug screening.

Synthesis of Multifunctionalized Scaffolds

The term "multifunctionalized scaffolds" refers to core molecular frameworks that can be readily modified with various functional groups to create a library of compounds for biological testing. The thiophene moiety in this compound serves as a stable and versatile scaffold. Its derivatives have been explored for their potential as bioactive molecules. nih.gov

Utility in Asymmetric Synthesis as a Chiral Auxiliary or Starting Material

Asymmetric synthesis, the controlled synthesis of a chiral molecule in a specific enantiomeric form, is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound and its derivatives play a significant role in this area, both as chiral starting materials and as precursors to chiral auxiliaries.

Enantiopure Synthesis of Advanced Intermediates

A notable application of a derivative of this compound is in the synthesis of the antidepressant duloxetine (B1670986). The (S)-enantiomer of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which can be synthesized from a precursor related to this compound, is a key chiral intermediate in the production of this widely used pharmaceutical. This highlights the importance of thiophene-containing propanol (B110389) derivatives as valuable chiral building blocks in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients.

The aldehyde functionality of this compound also makes it a potential substrate for asymmetric aldol (B89426) reactions. These reactions are powerful tools for the stereoselective formation of carbon-carbon bonds and the creation of chiral centers. nih.govresearchgate.netdiva-portal.org By employing chiral auxiliaries or catalysts, it is possible to control the stereochemical outcome of the reaction and produce enantiomerically enriched β-hydroxy aldehydes, which are versatile intermediates in organic synthesis. nih.govscispace.com

Applications in Materials Science

Thiophene-based compounds are at the forefront of research in materials science, particularly in the development of organic electronics. Polythiophenes and their derivatives are known for their conducting and semiconducting properties. researchgate.netresearchgate.netcity.ac.uk

While direct polymerization of this compound has not been widely reported, its structure suggests potential as a monomer for the synthesis of novel thiophene-based polymers. nih.govnih.govresearchgate.netnih.gov The aldehyde group could be modified to introduce polymerizable functionalities, or it could be used in condensation polymerization reactions. For instance, the Wittig reaction, which converts aldehydes and ketones to alkenes, could be employed to create thiophene-vinylene linkages, a common motif in conducting polymers. researchgate.netchiralen.comresearchgate.netsapub.org The resulting poly(thiophene vinylene) derivatives could exhibit interesting optoelectronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). city.ac.ukrsc.orgresearchgate.net Furthermore, thiophene derivatives are also utilized in the synthesis of functional dyes for various high-tech applications, including dye-sensitized solar cells. researchgate.netsapub.orgimist.maresearchgate.net

Development of Novel Ligands and Catalysts

The aldehyde group of this compound is a convenient handle for the synthesis of a variety of ligands for coordination chemistry. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are readily prepared and can coordinate to a wide range of metal ions. nih.govnih.govtaylorandfrancis.comrsc.org The resulting metal complexes have diverse applications, including in catalysis. rsc.org

Similarly, salen-type ligands, which are tetradentate Schiff bases, can be synthesized from aldehydes and diamines. researchgate.nettaylorandfrancis.comscispace.comnih.govmdpi.com Metal complexes of salen ligands are well-known for their catalytic activity in a variety of organic transformations, including asymmetric synthesis. scispace.commdpi.com

A significant and specific application of this compound is as an intermediate in the synthesis of novel ruthenium complexes for olefin metathesis. chiralen.com These catalysts are powerful tools in organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and selectivity. researchgate.netnih.govrsc.org The development of new ligands for these catalysts is an active area of research, and the use of this compound in this context underscores its importance in the field of catalysis. nih.govucl.ac.uk

Perspectives and Future Research Directions

Innovations in Sustainable Synthesis and Catalysis

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 2-(thiophen-2-yl)propanal will likely focus on green chemistry principles to minimize waste and energy consumption.

Key areas of innovation include:

Advanced Catalytic Systems: Palladium-catalyzed reactions have been instrumental in the functionalization of thiophenes. nih.govacs.orgrsc.orgmdpi.com Future work could adapt palladium/norbornene (Pd/NBE) cooperative catalysis, which enables direct vicinal difunctionalization of thiophene (B33073) rings, to create complex derivatives of this compound with high regioselectivity. nih.govacs.org Similarly, exploring phosphine-free, low-loading palladium complexes could offer more economical and sustainable C-H arylation pathways. organic-chemistry.org

Metal-Free Approaches: To further enhance the sustainability profile, research into metal-free synthetic methodologies is crucial. nih.gov Techniques employing elemental sulfur or potassium sulfide (B99878) as the sulfur source, potentially under microwave-assisted conditions, could provide greener alternatives to classical methods like the Paal-Knorr or Gewald synthesis. organic-chemistry.orgnih.govderpharmachemica.compharmaguideline.comderpharmachemica.com

Green Solvents and Conditions: The use of water or ethanol as a reaction solvent aligns with the principles of green chemistry. rsc.orgnih.govnih.gov Research into copper-catalyzed couplings in water or electrophilic halocyclization reactions in ethanol could lead to cleaner synthetic protocols for precursors and derivatives of this compound. rsc.orgnih.gov

| Catalyst System | Transformation | Sustainable Advantage | Potential Application for this compound | Reference |

| Palladium/Norbornene (Pd/NBE) | Vicinal Difunctionalization | High atom economy, site-selectivity | Direct introduction of two different functional groups onto the thiophene ring. | nih.govacs.org |

| Copper (II) Sulfate in Ethanol | Electrophilic Halocyclization | Use of benign solvent and non-toxic reagents. | Synthesis of halogenated precursors for further functionalization. | nih.gov |

| Copper Catalysis in Water | C-S Bond Formation | Avoids organic solvents; surfactant-free. | Coupling of the aldehyde group with thiols to form thioesters. | rsc.org |

| Metal-Free (e.g., Iodine) | Iodocyclization | Avoids transition metal contamination. | Preparation of iodo-thiophene intermediates for cross-coupling reactions. | mdpi.com |

Unexplored Reactivity and Transformations

The thiophene ring and the propanal side chain of this compound offer rich, yet underexplored, reactivity. Future studies will likely focus on novel transformations to rapidly increase molecular complexity.

C-H Bond Functionalization: Direct C-H functionalization is a powerful tool for derivatization without pre-functionalized starting materials. While the C5 position of the thiophene ring is typically the most reactive, developing methods for selective functionalization at the more challenging C3 and C4 positions is a key research direction. rsc.orgmdpi.com Palladium-catalyzed 1,4-migration could be a strategy to activate these β-positions. rsc.org A Ni/NHC-catalyzed approach using a recyclable imine protecting group has shown promise for C5-H alkylation of thiophene-2-carboxaldehyde and could be adapted for this compound. nih.gov

Asymmetric Catalysis and Dearomatization: The catalytic asymmetric functionalization and dearomatization of the thiophene ring are rarely reported but hold immense potential for creating chiral, three-dimensional structures from flat aromatic precursors. rsc.org Designing reactions that transform the aromatic thiophene core of this compound into chiral spiranes or other complex scaffolds would be a significant advancement. rsc.org

Side-Chain Transformations: The aldehyde functional group is a versatile handle for a multitude of reactions. Beyond standard transformations, exploring its use in multicomponent reactions to build complex heterocyclic systems in a single step is a promising area. nih.govrsc.org For example, it could serve as a key component in Gewald-type reactions to synthesize new 2-aminothiophene derivatives. derpharmachemica.compharmaguideline.comderpharmachemica.com

Advanced Automation and High-Throughput Methodologies in Synthesis

To accelerate the discovery of new derivatives and applications, modern automated and high-throughput techniques must be applied to the synthesis of compounds like this compound.

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to key synthetic steps, such as nitration, lithiation, or photocatalytic reactions, could lead to more efficient and reproducible production of this compound and its analogues.

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of hundreds of reaction conditions (catalysts, ligands, solvents, bases) in parallel. acs.org This approach can be used to quickly optimize challenging C-H functionalization reactions or to build large libraries of derivatives by reacting this compound with a diverse set of building blocks. researchgate.net The data generated can also be used to train machine learning models to predict reaction outcomes. researchgate.net

Automated Purification: Coupling HTE with automated purification systems, such as preparative high-performance liquid chromatography (HPLC), streamlines the entire discovery workflow, from reaction to purified compound, enabling faster design-make-test-analyze cycles. researchgate.net

| Methodology | Advantage | Application to this compound Research | Reference |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Optimization of hazardous or fast reactions in the synthesis pathway. | acs.org |

| High-Throughput Experimentation (HTE) | Rapid screening of many variables. | Fast optimization of catalytic C-H functionalization; library synthesis. | acs.orgresearchgate.net |

| Automated Synthesis & Purification | Increased throughput, reduced manual labor. | Generation of large, diverse libraries of derivatives for biological or materials screening. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling data-driven discovery and design.

Predictive Modeling: ML models can be trained on existing data to predict various properties of novel this compound derivatives before they are synthesized. This includes predicting biological activity, toxicity, or material properties. nih.govnih.govacs.org For example, QSAR (Quantitative Structure-Activity Relationship) models have been successfully used to screen libraries of 2-aminothiophene derivatives for potential anti-leishmanial agents. nih.govnih.gov Such models could guide the design of new derivatives with enhanced potency and selectivity.

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules. nih.gov As these tools become more sophisticated, they can help chemists identify non-intuitive disconnections and overcome synthetic challenges in preparing intricate derivatives of this compound. digitellinc.com

Generative Models: Generative AI models can design entirely new molecules within a defined chemical space. By providing the this compound scaffold as a starting point and defining desired properties (e.g., high binding affinity to a specific biological target), these models can generate novel, synthesizable structures for further investigation.

Emerging Applications in Interdisciplinary Fields

The unique electronic and structural features of the thiophene ring make this compound a promising building block for applications beyond traditional organic chemistry.

Materials Science: Thiophene derivatives are fundamental components of organic electronics. nih.govmdpi.com Future research could explore the incorporation of this compound into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. nih.govconfex.com The aldehyde group provides a convenient point for polymerization or functionalization to tune the material's electronic and physical properties. nih.gov

Medicinal Chemistry: The thiophene ring is a well-established pharmacophore and is considered a bioisostere of the phenyl group, often improving metabolic stability or binding affinity. nih.govnih.gov Future work could focus on designing and synthesizing derivatives of this compound as potential leads for various therapeutic areas, including oncology, infectious diseases, and neurology. semanticscholar.orgeurekaselect.com

Supramolecular Chemistry and Sensing: Heterocyclic aldehydes are known to be effective optical chemosensors for detecting ions and molecules. sciforum.net The aldehyde group of this compound can be used to construct more complex molecules capable of recognizing specific analytes, such as heavy metal ions, through changes in fluorescence or color. sciforum.net

Q & A